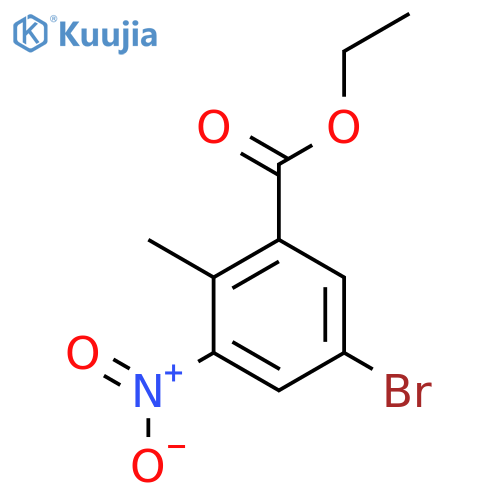

Cas no 1486006-34-1 (Ethyl 5-bromo-2-methyl-3-nitrobenzoate)

Ethyl 5-bromo-2-methyl-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-bromo-2-methyl-3-nitrobenzoate

- Ethyl 5-bromo-2-methyl-3-nitrobenzoate

-

- インチ: 1S/C10H10BrNO4/c1-3-16-10(13)8-4-7(11)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3

- InChIKey: BDYQLLSWPUWFGM-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(C)=C(C(=O)OCC)C=1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 279

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 72.1

Ethyl 5-bromo-2-methyl-3-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007424-1g |

Ethyl 5-bromo-2-methyl-3-nitrobenzoate |

1486006-34-1 | 97% | 1g |

1,579.40 USD | 2021-07-06 | |

| Alichem | A010007424-500mg |

Ethyl 5-bromo-2-methyl-3-nitrobenzoate |

1486006-34-1 | 97% | 500mg |

839.45 USD | 2021-07-06 | |

| abcr | AB607544-1g |

Ethyl 5-bromo-2-methyl-3-nitrobenzoate; . |

1486006-34-1 | 1g |

€634.10 | 2024-07-19 | ||

| abcr | AB607544-250mg |

Ethyl 5-bromo-2-methyl-3-nitrobenzoate; . |

1486006-34-1 | 250mg |

€343.80 | 2024-07-19 | ||

| Crysdot LLC | CD12140190-1g |

Ethyl 5-bromo-2-methyl-3-nitrobenzoate |

1486006-34-1 | 97% | 1g |

$474 | 2024-07-23 | |

| Alichem | A010007424-250mg |

Ethyl 5-bromo-2-methyl-3-nitrobenzoate |

1486006-34-1 | 97% | 250mg |

484.80 USD | 2021-07-06 | |

| Aaron | AR021P22-1g |

Ethyl 5-bromo-2-methyl-3-nitrobenzoate |

1486006-34-1 | 95% | 1g |

$728.00 | 2025-02-13 | |

| abcr | AB607544-5g |

Ethyl 5-bromo-2-methyl-3-nitrobenzoate; . |

1486006-34-1 | 5g |

€2126.80 | 2024-07-19 | ||

| Aaron | AR021P22-500mg |

Ethyl 5-bromo-2-methyl-3-nitrobenzoate |

1486006-34-1 | 95% | 500mg |

$547.00 | 2025-02-13 |

Ethyl 5-bromo-2-methyl-3-nitrobenzoate 関連文献

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Kassem Amro,Anil K. Thakur,Joëlle Rault-Berthelot,Cyril Poriel,Lionel Hirsch,William E. Douglas,Sébastien Clément,Philippe Gerbier New J. Chem., 2013,37, 464-473

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Xiuli Wang,Jin Li,Aixiang Tian,Guocheng Liu,Qiang Gao,Hongyan Lin,Dan Zhao CrystEngComm, 2011,13, 2194-2196

Ethyl 5-bromo-2-methyl-3-nitrobenzoateに関する追加情報

Recent Advances in the Synthesis and Applications of Ethyl 5-bromo-2-methyl-3-nitrobenzoate (CAS: 1486006-34-1)

Ethyl 5-bromo-2-methyl-3-nitrobenzoate (CAS: 1486006-34-1) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of novel therapeutic agents. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential in drug discovery.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of Ethyl 5-bromo-2-methyl-3-nitrobenzoate as a precursor for the synthesis of potent kinase inhibitors. The compound's unique structural features, including the bromo and nitro substituents, make it an ideal candidate for further functionalization. The study demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines, suggesting its potential in oncology research.

Another notable application of Ethyl 5-bromo-2-methyl-3-nitrobenzoate was reported in a 2023 paper in Organic Letters. The research team utilized this compound in a multi-step synthesis to produce a series of novel benzodiazepine analogs. These analogs showed promising results in preclinical trials for the treatment of anxiety disorders, underscoring the versatility of Ethyl 5-bromo-2-methyl-3-nitrobenzoate in drug development.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of Ethyl 5-bromo-2-methyl-3-nitrobenzoate. A study in Tetrahedron Letters detailed a more efficient and environmentally friendly method for its synthesis, employing catalytic bromination and nitration techniques. This approach not only improved yield but also reduced the generation of hazardous byproducts, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

In addition to its pharmaceutical applications, Ethyl 5-bromo-2-methyl-3-nitrobenzoate has also been investigated for its potential in material science. A 2024 publication in Advanced Materials highlighted its use as a building block for organic electronic materials. The compound's electron-withdrawing nitro group and bromo substituent were found to enhance the charge transport properties of the resulting materials, making them suitable for use in organic semiconductors.

Looking ahead, the continued exploration of Ethyl 5-bromo-2-methyl-3-nitrobenzoate is expected to yield further breakthroughs in both medicinal and materials chemistry. Its structural versatility and ease of modification position it as a valuable tool for researchers across multiple disciplines. Future studies will likely focus on expanding its applications in targeted drug delivery systems and advanced functional materials.

1486006-34-1 (Ethyl 5-bromo-2-methyl-3-nitrobenzoate) 関連製品

- 25112-82-7(2-Ethyl-2-methylcyclohexane-1,3-dione)

- 2229253-39-6({1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanol)

- 2229145-53-1(tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate)

- 2639466-38-7(methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate)

- 168618-44-8(2'-Methylbiphenyl-3-carboxylic Acid)

- 88413-76-7(Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester)

- 2680757-63-3(tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate)

- 1306604-56-7(2-chloro-N-1-(propan-2-yl)piperidin-4-ylacetamide hydrochloride)

- 2306261-70-9(2-methyl-2-pyrimidin-2-yl-propan-1-amine;hydrochloride)

- 2224287-91-4(n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide)